molecular formula C21H15BrN4O2 B5567868 5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide

5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide

Cat. No. B5567868
M. Wt: 435.3 g/mol
InChI Key: VXGXANYCAKQJKR-YDZHTSKRSA-N
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Description

5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide is a compound of interest due to its structural complexity and potential for various chemical and physical properties. Its synthesis and characterization involve advanced organic synthesis techniques and analytical methods to elucidate its structure and properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the condensation of hydrazides with various aldehydes in the presence of suitable catalysts and conditions. For example, compounds with similar structures have been synthesized through reactions involving bromination, Ullman coupling reactions, and the use of ionic liquids as green solvents to facilitate the reactions at room temperature (Hangarge & Shingare, 2003).

Molecular Structure Analysis

Molecular structure analysis often includes NMR, IR, MS, and X-ray crystallography to determine the arrangement of atoms within the compound. Compounds of similar structure have been characterized to reveal detailed structural information, including the presence of specific functional groups and the overall molecular geometry (Veettil & Haridas, 2009).

Scientific Research Applications

Synthetic Versatility and Heterocyclic Transformations

Research has demonstrated the conversion of furanones bearing a pyrazolyl group into a variety of heterocyclic systems, highlighting the compound's role as a precursor in the synthesis of biologically and synthetically important heterocycles. For instance, the reaction with benzylamine and hydrazine hydrate has led to the formation of N-benzylamides and acid hydrazides, respectively. These intermediates have been further transformed into pyridazinones, oxadiazoles, and triazoles, showcasing the compound's versatility in heterocyclic synthesis (Hashem et al., 2007).

Antiviral and Antimicrobial Activities

Several studies have evaluated the antiviral and antimicrobial potentials of derivatives of 5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide. Compounds derived from this chemical structure have shown promising activities against viruses such as HAV and HSV-1, as well as various bacterial strains. This suggests potential applications in the development of new antiviral and antibacterial agents (Hashem et al., 2007).

Anticancer and Anti-inflammatory Properties

Novel series of pyrazolopyrimidines derivatives synthesized from related compounds have been assessed for their anticancer and anti-5-lipoxygenase activities. These studies provide insights into the therapeutic potential of these compounds in treating cancer and inflammation, highlighting their significance in medicinal chemistry (Rahmouni et al., 2016).

Material Science Applications

In the field of material science, the synthesis and characterization of metal complexes with these pyrazolone derivatives have been explored. These complexes exhibit interesting structural features and potential applications in catalysis and material synthesis, further extending the utility of 5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide and its derivatives beyond biological activities into material science (Shaikh et al., 2021).

properties

IUPAC Name

5-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c22-19-12-11-18(28-19)21(27)24-23-13-16-14-26(17-9-5-2-6-10-17)25-20(16)15-7-3-1-4-8-15/h1-14H,(H,24,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGXANYCAKQJKR-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]furan-2-carboxamide

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